molecular formula C25H21FN4O4S B11183787 methyl [5-amino-8-(benzylcarbamoyl)-6-cyano-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate

methyl [5-amino-8-(benzylcarbamoyl)-6-cyano-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate

Cat. No.: B11183787
M. Wt: 492.5 g/mol
InChI Key: ITCLRXFBSPYTMY-UHFFFAOYSA-N
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Description

Methyl [5-amino-8-(benzylcarbamoyl)-6-cyano-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyridine core

Preparation Methods

The synthesis of methyl [5-amino-8-(benzylcarbamoyl)-6-cyano-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thiazolo[3,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of functional groups: Amino, cyano, benzylcarbamoyl, and fluorophenyl groups are introduced through various substitution reactions.

    Esterification: The final step involves the esterification of the intermediate compound to form the methyl ester.

Industrial production methods would likely involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Methyl [5-amino-8-(benzylcarbamoyl)-6-cyano-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Methyl [5-amino-8-(benzylcarbamoyl)-6-cyano-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate has several scientific research applications:

    Medicinal Chemistry: This compound may be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Materials Science: The compound’s properties could be useful in the development of new materials with specific characteristics.

    Biological Research: It may be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of methyl [5-amino-8-(benzylcarbamoyl)-6-cyano-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Methyl [5-amino-8-(benzylcarbamoyl)-6-cyano-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate can be compared with other similar compounds, such as:

    Thiazolo[3,2-a]pyridine derivatives: These compounds share the same core structure but differ in their functional groups.

    Fluorophenyl derivatives: Compounds with a fluorophenyl group may have similar properties but different core structures.

    Benzylcarbamoyl derivatives: These compounds contain the benzylcarbamoyl group but may have different core structures and other functional groups.

The uniqueness of this compound lies in its combination of functional groups and core structure, which may confer specific properties and applications not found in other compounds.

Properties

Molecular Formula

C25H21FN4O4S

Molecular Weight

492.5 g/mol

IUPAC Name

methyl 2-[5-amino-8-(benzylcarbamoyl)-6-cyano-7-(4-fluorophenyl)-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate

InChI

InChI=1S/C25H21FN4O4S/c1-34-19(31)11-18-24(33)30-22(28)17(12-27)20(15-7-9-16(26)10-8-15)21(25(30)35-18)23(32)29-13-14-5-3-2-4-6-14/h2-10,18,20H,11,13,28H2,1H3,(H,29,32)

InChI Key

ITCLRXFBSPYTMY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1C(=O)N2C(=C(C(C(=C2S1)C(=O)NCC3=CC=CC=C3)C4=CC=C(C=C4)F)C#N)N

Origin of Product

United States

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